N-(3-nitrophenyl)-1-(phenylacetyl)-4-piperidinecarboxamide
Overview
Description
N-(3-nitrophenyl)-1-(phenylacetyl)-4-piperidinecarboxamide, also known as NPP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of piperidinecarboxamide derivatives and has shown promising results in various scientific research studies.
Mechanism of Action
N-(3-nitrophenyl)-1-(phenylacetyl)-4-piperidinecarboxamide acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and pain signaling pathways. By inhibiting COX-2, this compound reduces inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that this compound has a significant effect on the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine. It also affects the levels of cytokines and other inflammatory mediators. This compound has been shown to have a protective effect on neurons and may help prevent neurodegeneration.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(3-nitrophenyl)-1-(phenylacetyl)-4-piperidinecarboxamide is its high purity, which makes it a suitable compound for use in various laboratory experiments. However, its limited solubility in water can pose a challenge in some experiments. Additionally, the high cost of synthesis may limit its use in some research studies.
Future Directions
There are several potential future directions for research on N-(3-nitrophenyl)-1-(phenylacetyl)-4-piperidinecarboxamide. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. Additionally, further studies may investigate the potential of this compound as an anti-tumor agent. The development of more efficient synthesis methods may also increase the availability and affordability of this compound for research purposes.
In conclusion, this compound is a promising compound with potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research may focus on its potential use in the treatment of neurodegenerative disorders and cancer, as well as the development of more efficient synthesis methods.
Scientific Research Applications
N-(3-nitrophenyl)-1-(phenylacetyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
N-(3-nitrophenyl)-1-(2-phenylacetyl)piperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c24-19(13-15-5-2-1-3-6-15)22-11-9-16(10-12-22)20(25)21-17-7-4-8-18(14-17)23(26)27/h1-8,14,16H,9-13H2,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFDKSKDEOSZCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C(=O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.